REACTION_CXSMILES
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Br[C:2]1[CH:3]=[C:4]([CH2:8][N:9]2[CH2:14][CH2:13][O:12][CH2:11][CH2:10]2)[S:5][C:6]=1[Cl:7].C([Li])CCC.CON(C)[C:23](=[O:25])[CH3:24]>C(OCC)C>[Cl:7][C:6]1[S:5][C:4]([CH2:8][N:9]2[CH2:14][CH2:13][O:12][CH2:11][CH2:10]2)=[CH:3][C:2]=1[C:23](=[O:25])[CH3:24]
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Name
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|
Quantity
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7.65 g
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Type
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reactant
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Smiles
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BrC=1C=C(SC1Cl)CN1CCOCC1
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Name
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Quantity
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75 mL
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Type
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solvent
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Smiles
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C(C)OCC
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Name
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Quantity
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11 mL
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Type
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reactant
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Smiles
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C(CCC)[Li]
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Name
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|
Quantity
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3.09 g
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Type
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reactant
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Smiles
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CON(C(C)=O)C
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Name
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Quantity
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5 mL
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Type
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solvent
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Smiles
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CCOCC
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Control Type
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UNSPECIFIED
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Setpoint
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-75 °C
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Type
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CUSTOM
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Details
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The reaction is stirred for 15 minutes at −70° C.
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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maintaining the temperature below 68° C
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Type
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TEMPERATURE
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Details
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to warm to 0° C
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Type
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TEMPERATURE
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Details
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maintaining the temperature below 5° C
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Type
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STIRRING
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Details
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The reaction is stirred at 0° C. for 1 h
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Duration
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1 h
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Type
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TEMPERATURE
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Details
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to warm to rt
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Type
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CUSTOM
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Details
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The reaction is quenched with saturated aq. NH4Cl solution (50 mL)
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Type
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EXTRACTION
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Details
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The mixture is extracted with ethyl acetate (3×125 mL)
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Type
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WASH
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Details
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The combined organic layers are washed with sat. NaHCO3 (2×100 mL) and brine (50 mL)
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Type
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EXTRACTION
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Details
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The combined aqueous washes are back-extracted with ethyl acetate (100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried (Na2SO4)
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Type
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CONCENTRATION
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Details
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concentrated in vacuo to a yellow oil
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Type
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CUSTOM
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Details
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The crude product is chromatographed
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Type
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WASH
|
Details
|
eluting with 25% ethyl acetate/heptane
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Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1SC(=CC1C(C)=O)CN1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.42 g | |
YIELD: PERCENTYIELD | 37% | |
YIELD: CALCULATEDPERCENTYIELD | 36.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |